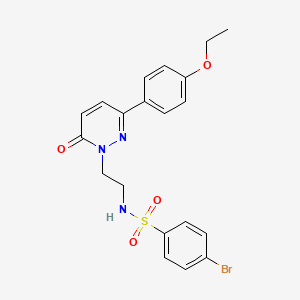

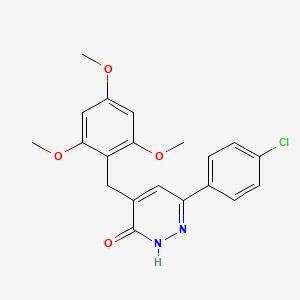

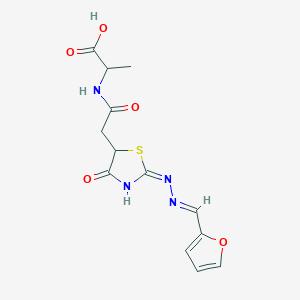

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that plays a key role in regulating various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely expressed throughout the body and is involved in a range of physiological and pathological conditions, making it an attractive target for drug development.

Applications De Recherche Scientifique

Bioactive Applications in Medicinal Chemistry

The molecule, featuring a furan moiety, finds relevance in medicinal chemistry, particularly in the design of bioactive molecules. Furanyl and thienyl substituents, similar in structure to the furan-2-yl in the queried compound, are significant in the medicinal chemistry of nucleobases, nucleosides, and their analogues. They are involved in the structural modification of lead compounds to optimize activities such as antiviral, antitumor, and antimycobacterial actions, illustrating the molecule's potential in drug discovery and bioactive material design (Ostrowski, 2022).

Role in Combustion and Environmental Chemistry

The dichlorophenyl and furanyl segments of the molecule are structurally related to compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are byproducts of combustion processes. These compounds are critical in understanding the mechanisms of formation, chlorination, dechlorination, and destruction of PCDD/Fs in environmental contexts. Knowledge of these processes is crucial for developing strategies to manage and mitigate the environmental and health impacts of these persistent organic pollutants (Altarawneh et al., 2009).

Chemical Interactions and Applications

The molecule's structure, with a furan ring and nitrile functionality, suggests its potential involvement in various chemical interactions and applications. Arylmethylidene derivatives of 3H-furan-2-ones, for instance, demonstrate diverse reactions with nucleophilic agents, leading to a wide range of compounds with potential applications in different fields. The direction and outcome of these reactions depend significantly on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, highlighting the molecule's versatility in chemical synthesis and material science (Kamneva et al., 2018).

Environmental Remediation

Components of the molecule, particularly the chlorophenyl segment, are structurally similar to chlorophenols, compounds widely used in industry and known for their environmental persistence and toxicity. Research in environmental engineering explores the efficient removal of such compounds using techniques like zero valent iron and bimetallic systems, reflecting the potential of the molecule's components in environmental remediation and pollution control (Gunawardana et al., 2011).

Biomass Conversion and Green Chemistry

The furan component of the molecule resonates with furan derivatives obtained from plant biomass, which are pivotal in green chemistry. These derivatives are used as platform chemicals in the synthesis of monomers, polymers, and other valuable products, indicating the molecule's relevance in sustainable chemistry and renewable resource utilization (Chernyshev et al., 2017).

Propriétés

IUPAC Name |

(Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c20-16-6-4-5-15(18(16)21)17-8-7-14(25-17)11-13(12-22)19(24)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKTVEDEPXTRFI-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)